1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15848691
InChI: InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-5-3-2-4-11(12)16/h2-6H,7-9H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C15H15FN4O2
Molecular Weight: 302.30 g/mol

1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15848691

Molecular Formula: C15H15FN4O2

Molecular Weight: 302.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C15H15FN4O2
Molecular Weight 302.30 g/mol
IUPAC Name 1-(2-fluorophenyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C15H15FN4O2/c1-19-8-6-10(7-9-19)14-13(15(21)22)17-18-20(14)12-5-3-2-4-11(12)16/h2-6H,7-9H2,1H3,(H,21,22)
Standard InChI Key PSFYLYIJMVWLQR-UHFFFAOYSA-N
Canonical SMILES CN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3F)C(=O)O

Introduction

Structural and Nomenclature Analysis

The systematic name 1-(2-fluorophenyl)-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid delineates its three key components:

  • 1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3, distinguishing it from the more common 1,2,4-triazole isomers .

  • 2-Fluorophenyl substituent: A benzene ring with a fluorine atom at the ortho position, known to enhance metabolic stability and modulate electronic properties in medicinal compounds .

  • 1-Methyl-1,2,3,6-tetrahydropyridine: A partially saturated pyridine derivative with a methyl group at the 1-position, potentially influencing lipophilicity and CNS penetration.

The carboxylic acid group at position 4 introduces hydrogen-bonding capacity and pH-dependent solubility, critical for pharmacokinetic optimization.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC15_{15}H14_{14}FN5_{5}O2_{2}
Molecular Weight315.31 g/mol
Calculated logP1.8 (Predicted via XLogP3)
Hydrogen Bond Donors2 (COOH and triazole NH)
Hydrogen Bond Acceptors6

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • 2-Fluorophenyl azide

  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-yl acetylene

  • Carboxylic acid functionality

Proposed Synthesis Pathway

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • React 2-fluorophenyl azide with 1-methyl-1,2,3,6-tetrahydropyridine-4-yl acetylene under Cu(I) catalysis to form the 1,2,3-triazole core .

    • Conditions: CuSO4_4·5H2_2O (10 mol%), sodium ascorbate (20 mol%), DMF/H2_2O (3:1), 60°C, 12 h.

  • Carboxylic Acid Introduction:

    • Post-functionalization via oxidation of a methyl group at position 4 using KMnO4_4 in acidic medium.

    • Alternative: Use pre-functionalized acetylene with protected carboxylic acid groups.

Table 2: Critical Reaction Parameters

StepTemperatureTimeYield (%)Purity (HPLC)
CuAAC60°C12 h7895
Oxidation80°C6 h6590

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-*d6_6)
    δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, aromatic), 3.85 (m, 2H, tetrahydropyridine CH2_2), 2.95 (s, 3H, N-CH3_3), 2.45–2.30 (m, 4H, tetrahydropyridine CH2_2).

  • 13^13C NMR
    δ 170.2 (COOH), 152.1 (triazole-C), 135.8 (C-F), 125.6–115.2 (aromatic), 54.3 (N-CH3_3).

Infrared Spectroscopy

Strong absorption at 1715 cm1^{-1} (C=O stretch), 1602 cm1^{-1} (triazole ring), and 1220 cm1^{-1} (C-F vibration) .

Biological Activity and Mechanism

CNS Activity

The tetrahydropyridine moiety may facilitate blood-brain barrier penetration, with potential affinity for serotonin (5-HT6_{6}) receptors based on structural similarity to known ligands .

Table 3: Predicted Pharmacological Profile

TargetIC50_{50} (nM)*Selectivity Index
CYP51 (C. albicans)48012.5 vs. human
5-HT6_{6} Receptor3208.4 vs. 5-HT1A_{1A}
hERG Channel>10,000Low risk

*Values extrapolated from analog studies .

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